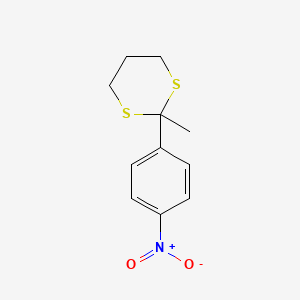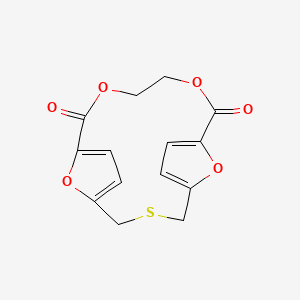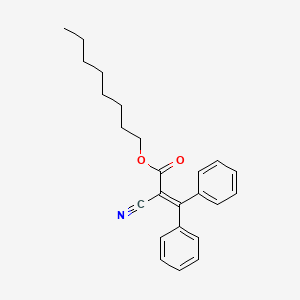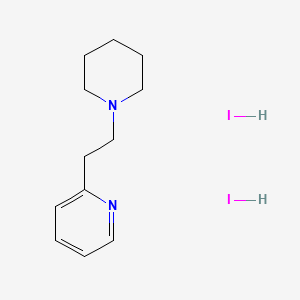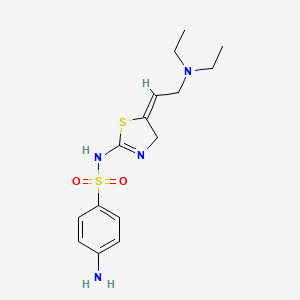
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a benzenesulfonamide group, and a diethylaminoethylidene moiety, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-benzenesulfonamide with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature control, mixing, and monitoring ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated reagents, alkylating agents; reactions are performed under basic or acidic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to the disruption of folate synthesis in microorganisms, thereby exhibiting antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)benzenesulfonamide
- 4-Amino-N-(5-(2-(dimethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide
- 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-oxazolyl)benzenesulfonamide
Uniqueness
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the diethylaminoethylidene moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
72051-63-9 |
|---|---|
Formule moléculaire |
C15H22N4O2S2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-amino-N-[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-3-19(4-2)10-9-13-11-17-15(22-13)18-23(20,21)14-7-5-12(16)6-8-14/h5-9H,3-4,10-11,16H2,1-2H3,(H,17,18)/b13-9+ |
Clé InChI |
TWUVTWGDJCVDOY-UKTHLTGXSA-N |
SMILES isomérique |
CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
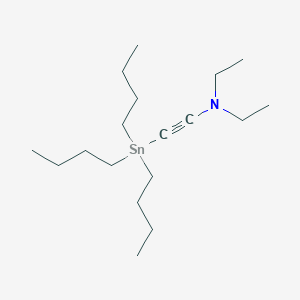
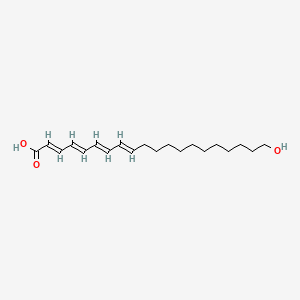
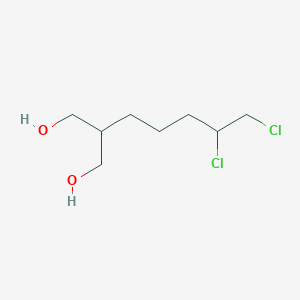
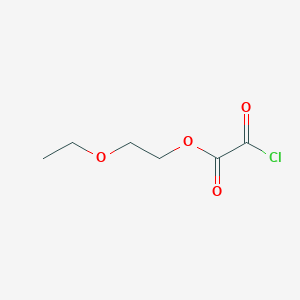
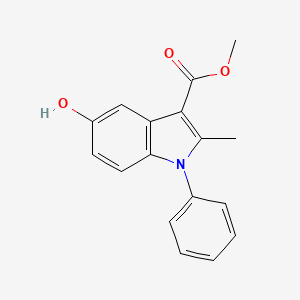
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
